Chemical structure and properties of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride
Chemical structure and properties of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride
An In-Depth Technical Guide to (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride: Structure, Properties, and Analytical Considerations
Abstract
(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a specialized organic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure incorporates three key motifs: a chiral alpha-amino acid, a fluorophenyl ring, and a dimethylamino group. These features are prevalent in a variety of bioactive molecules and approved therapeutics, making this compound a valuable starting material for the synthesis of novel drug candidates.[1][2] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the compound's chemical structure, physicochemical properties, and its potential role in drug discovery. Crucially, given the limited publicly available characterization data for this specific molecule, we present a robust, field-proven framework for its hypothetical synthesis and rigorous analytical validation, empowering researchers to confidently establish its identity and purity.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a solid material whose structure and properties are summarized below.
Chemical Structure
The molecule consists of a phenylacetic acid core, substituted at the alpha-carbon with a dimethylamino group and on the phenyl ring with a fluorine atom at the ortho-position. It is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Caption: Chemical structure of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride.
Physicochemical Data Summary
The following table consolidates the key identifiers and properties for this compound, compiled from supplier technical data sheets.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [3] |
| Molecular Weight | 233.67 g/mol | [3] |
| Appearance | Solid | |
| MDL Number | MFCD11841269 | [3] |
| PubChem Substance ID | 329776385 | |
| InChI Key | BVCIHIVJCGUPSG-UHFFFAOYSA-N | [4] |
| SMILES String | Cl.CN(C)C(C(O)=O)c1ccccc1F | [4] |
The Role in Medicinal Chemistry and Drug Development
The structural components of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride are of high strategic value in drug design.
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Fluorophenyl Group: The incorporation of fluorine into a phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. The fluorine atom can block sites of oxidative metabolism and alter the electronic properties (pKa) of nearby functional groups, thereby improving pharmacokinetic profiles.[1]
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Dimethylamino Group: The dimethylamino moiety is a key pharmacophore in a vast array of FDA-approved drugs, including antihistamines, anticancer agents, and analgesics.[2] It often serves as a basic center, which can be protonated at physiological pH to enhance water solubility and facilitate ionic interactions with biological targets.[1][5] The antidepressant Citalopram, for example, features both a fluorophenyl and a dimethylamino-containing side chain, highlighting the clinical utility of this combination.[1]
As a "Fluorinated Building Block," this compound provides an efficient entry point for introducing these desirable features into new chemical entities, accelerating the drug discovery process.[4]
Proposed Synthesis and Mechanistic Considerations
The proposed three-step synthesis begins with commercially available 2-fluorophenylacetic acid. The causality is as follows: first, activate the alpha-carbon for nucleophilic attack via bromination; second, introduce the key dimethylamino group via a substitution reaction.
Caption: Proposed synthetic workflow for the target compound.
A Framework for Analytical Characterization
A critical finding is that major chemical suppliers may not provide detailed analytical data for this compound, placing the responsibility of quality assurance on the end-user.[3] The following section outlines a self-validating system of protocols designed to rigorously confirm the structure and purity of the material.
Structural Elucidation Protocol
A combination of spectroscopic techniques is required for unambiguous structure confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To map the complete proton, carbon, and fluorine framework of the molecule.
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Methodology:
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Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
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Correlate the observed signals with the expected chemical structure.
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Expected Results & Interpretation:
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¹H NMR: Expect signals for the aromatic protons (multiplets, ~7.0-7.8 ppm), a singlet for the alpha-proton (~4.5-5.0 ppm), a singlet for the N-methyl protons (~2.5-3.0 ppm), and a broad signal for the carboxylic acid proton (>10 ppm). The hydrochloride salt may cause broadening of the amine and acid protons.
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¹³C NMR: Expect distinct signals for the carbonyl carbon (~170-175 ppm), aromatic carbons (with C-F coupling visible), the alpha-carbon, and the N-methyl carbons (~40-45 ppm).[6]
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¹⁹F NMR: Expect a single resonance for the fluorine atom attached to the aromatic ring.
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B. Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and obtain fragmentation data consistent with the proposed structure.
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Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
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Analyze using an LC-MS system with electrospray ionization (ESI) in positive ion mode.
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Expected Results & Interpretation:
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The primary observation should be the protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₁₀H₁₂FNO₂), which is approximately 198.09.
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Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da) or cleavage of the C-N bond.
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C. Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in the molecule.
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Methodology:
-
Analyze the solid sample using an FT-IR spectrometer with an ATR accessory.
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-
Expected Results & Interpretation:
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A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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A sharp C=O stretch from the carbonyl group (~1700-1730 cm⁻¹).
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C-N stretching vibrations.
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Aromatic C=C stretches (~1450-1600 cm⁻¹).
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A C-F stretch (~1100-1250 cm⁻¹).
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Purity Assessment Protocol
High-Performance Liquid Chromatography (HPLC)
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Objective: To quantify the purity of the compound and identify any potential impurities.
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Causality: This method is chosen for its high resolution and sensitivity, making it the industry standard for purity analysis of pharmaceutical intermediates. A reverse-phase method is proposed as it is well-suited for moderately polar organic acids. The use of an acidic buffer in the mobile phase is critical to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.[7]
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Step-by-Step Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV spectrophotometer at 264 nm.[7]
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Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of water and acetonitrile at 1 mg/mL. Dilute to ~0.1 mg/mL for injection.
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Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
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Caption: Comprehensive workflow for analytical validation.
Safety and Handling
Based on available safety data, (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is classified as acutely toxic if swallowed.
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GHS Pictogram: GHS06 (Skull and Crossbones)
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Hazard Statement: H301 (Toxic if swallowed)
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Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a strategically important building block for researchers engaged in the synthesis of novel therapeutic agents. While its commercial availability provides a convenient starting point, the onus of rigorous quality control falls to the researcher. The proposed synthetic strategy and the comprehensive, multi-technique analytical framework presented in this guide provide a self-validating system to ensure the material's identity, purity, and suitability for downstream applications, thereby upholding the principles of scientific integrity and enabling the successful advancement of drug development programs.
References
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PubChemLite. (2s)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid. [Link]
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Royal Society of Chemistry. Supporting Information for an article. [Link]
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Matrix Fine Chemicals. 2-(DIMETHYLAMINO)ACETIC ACID HYDROCHLORIDE | CAS. [Link]
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National Center for Biotechnology Information. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. [Link]
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NextSDS. (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid. [Link]
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NIST WebBook. Dimethylamine hydrochloride. [Link]
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Royal Society of Chemistry Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
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SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
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ResearchGate. ¹³C NMR spectrum of DMAP in 1 : 1 Ac₂O : AcOH mixture. [Link]
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